REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:30])[C:4]1[CH2:13][C:12]([NH:14][C:15]2[CH:20]=[CH:19][C:18](Cl)=[CH:17][CH:16]=2)=[C:7]([C:8]([O:10][CH3:11])=[O:9])[CH2:6][C:5]=1[NH:22][C:23]1[CH:28]=[CH:27][C:26](Cl)=[CH:25][CH:24]=1.COC(=O)C1CC(NC2C=CC=CC=2)=C(C(OC)=O)CC=1NC1C=CC=CC=1>>[CH3:11][O:10][C:8](=[O:9])[C:7]1[CH:6]=[C:5]([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:4]([C:3]([O:2][CH3:1])=[O:30])=[CH:13][C:12]=1[NH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(CC(C(=O)OC)=C(C1)NC1=CC=C(C=C1)Cl)NC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(CC(C(=O)OC)=C(C1)NC1=CC=CC=C1)NC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 6.88 parts (98.9% of the
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=O)OC)C(=C1)NC1=CC=CC=C1)NC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |